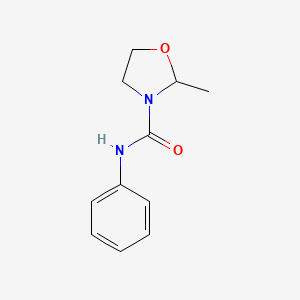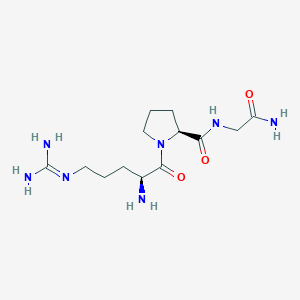
Glycinamide, L-arginyl-L-prolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(2-Amino-2-oxoethyl)-1-((S)-2-amino-5-guanidinopentanoyl)pyrrolidine-2-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, oxo, and guanidino groups. Its unique configuration and properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(2-Amino-2-oxoethyl)-1-((S)-2-amino-5-guanidinopentanoyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the amino and guanidino groups. Key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Amino Groups: Amino groups are introduced via nucleophilic substitution reactions.
Addition of Guanidino Group: The guanidino group is typically added using reagents such as guanidine hydrochloride under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and guanidino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents, allowing for the modification of the compound’s structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
(S)-N-(2-Amino-2-oxoethyl)-1-((S)-2-amino-5-guanidinopentanoyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(2-Amino-2-oxoethyl)-1-((S)-2-amino-5-guanidinopentanoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The presence of multiple functional groups allows it to participate in various types of chemical interactions, contributing to its diverse biological effects.
Comparison with Similar Compounds
(S)-N-(2-Amino-2-oxoethyl)-1-((S)-2-amino-5-guanidinopentanoyl)pyrrolidine-2-carboxamide analogs: Compounds with similar structures but different substituents.
Other Guanidino Compounds: Compounds containing the guanidino group, such as arginine derivatives.
Uniqueness: The uniqueness of (S)-N-(2-Amino-2-oxoethyl)-1-((S)-2-amino-5-guanidinopentanoyl)pyrrolidine-2-carboxamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
52699-98-6 |
|---|---|
Molecular Formula |
C13H25N7O3 |
Molecular Weight |
327.38 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H25N7O3/c14-8(3-1-5-18-13(16)17)12(23)20-6-2-4-9(20)11(22)19-7-10(15)21/h8-9H,1-7,14H2,(H2,15,21)(H,19,22)(H4,16,17,18)/t8-,9-/m0/s1 |
InChI Key |
ZHHVGVJRMITVNH-IUCAKERBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


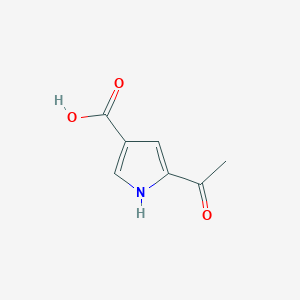
![[2,2'-Biquinolin]-4-amine, N-(phenylmethyl)-](/img/structure/B15213572.png)
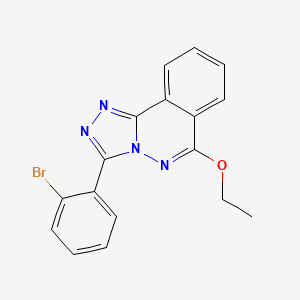

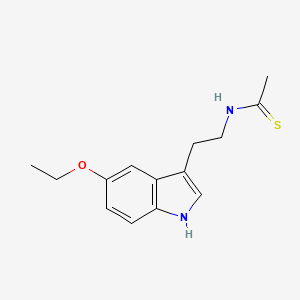

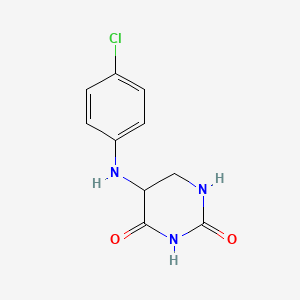

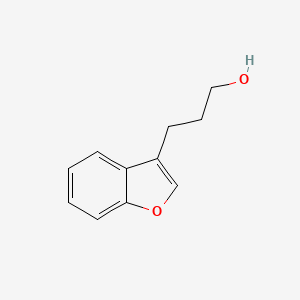
![3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B15213622.png)
